N-(3-fluoropyridin-4-yl)benzamide
Description
N-(3-Fluoropyridin-4-yl)benzamide is a benzamide derivative featuring a fluorinated pyridine ring at the 4-position. Benzamides are a class of compounds widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
Molecular Formula |
C12H9FN2O |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
N-(3-fluoropyridin-4-yl)benzamide |
InChI |
InChI=1S/C12H9FN2O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |
InChI Key |
SMHFAGWQLAVTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : Fluorine at the pyridine ring (as in the target compound) may enhance metabolic stability and binding to hydrophobic enzyme pockets, analogous to 3-fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide, which is used in kinase inhibition studies .
- Heterocyclic Modifications: Azetidinone and imidazole substituents (e.g., in and ) improve anticancer activity by introducing planar, electron-rich moieties that interact with DNA or enzyme active sites.
Key Observations :
- Green Chemistry : Ultrasonic methods (e.g., ) reduce reaction times by 70% compared to conventional reflux, aligning with modern sustainable practices.
- Challenges for Fluorinated Derivatives : Introducing fluorine may require specialized reagents (e.g., fluoropyridine boronic acids) or catalysts, as seen in palladium-mediated cross-coupling reactions .
Physicochemical and Pharmacokinetic Properties
Predicted properties of N-(3-fluoropyridin-4-yl)benzamide relative to analogs:
Key Observations :
- Lipophilicity : Fluorine and pyridine rings increase LogP, enhancing membrane permeability but reducing aqueous solubility.
- pKa Trends : Basic pyridine nitrogen in the target compound may favor protonation in acidic environments (e.g., tumor microenvironments), aiding cellular uptake .
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